Ethyl biphenyl-4-carboxylate chemical properties
Ethyl biphenyl-4-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl Biphenyl-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl biphenyl-4-carboxylate, also known by its IUPAC name ethyl 4-phenylbenzoate, is a significant organic compound featuring a biphenyl core structure.[1] Biphenyl derivatives are fundamental backbones in synthetic organic chemistry, finding extensive application as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[2][3] The rigid biphenyl scaffold, combined with the reactive ester functional group, makes ethyl biphenyl-4-carboxylate a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Spectroscopic Profile
The identity and purity of ethyl biphenyl-4-carboxylate are established through a combination of physical measurements and spectroscopic analysis.
Core Chemical Properties
A summary of the fundamental physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-phenylbenzoate | PubChem[1] |
| Synonyms | Ethyl (1,1'-biphenyl)-4-carboxylate, Biphenyl-4-carboxylic acid ethyl ester | TCI Chemicals |
| CAS Number | 6301-56-0 | PubChem[1] |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or crystal; Yellow amorphous solid | TCI Chemicals, JOCPR[4] |
Spectroscopic Signature
Spectroscopic data is critical for the unambiguous identification and structural confirmation of the molecule. The data presented here is derived from experimental findings reported in the literature.[4]
Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. The most prominent absorption is the C=O stretch of the ester group.
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ν_max (KBr, cm⁻¹): 1701 (C=O, ester), 1606 (C=C, aromatic), 1276 (C-O, ester), 3028, 2964 (C-H)[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
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¹H NMR (200 MHz, CDCl₃):
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δ 8.10 (m, 2H): Aromatic protons ortho to the carboxylate group.
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δ 7.64 (m, 2H): Aromatic protons.
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δ 7.61 (m, 2H): Aromatic protons.
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δ 7.44 (m, 2H): Aromatic protons.
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δ 7.37 (m, 1H): Aromatic proton.
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δ 4.40 (q, 2H): -CH₂- protons of the ethyl group.
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δ 1.40 (t, 3H): -CH₃ protons of the ethyl group.[4]
-
-
¹³C NMR (50 MHz, CDCl₃):
-
δ 166.6: Carbonyl carbon (C=O) of the ester.
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δ 145.6, 140.2, 129.4: Quaternary aromatic carbons.
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δ 130.2, 129.0, 128.2, 127.4, 127.1: Aromatic CH carbons.
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δ 61.1: Methylene carbon (-CH₂-) of the ethyl group.
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δ 14.5: Methyl carbon (-CH₃) of the ethyl group.[4]
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Synthesis and Mechanistic Considerations
The most common and efficient method for preparing ethyl biphenyl-4-carboxylate is through Fischer esterification of its parent carboxylic acid.
Fischer Esterification: A Validated Protocol
This acid-catalyzed esterification is a classic, reliable method for producing esters from carboxylic acids and alcohols.[4] The causality behind this choice is its simplicity, use of readily available reagents, and generally high yields.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the synthesis of Ethyl Biphenyl-4-carboxylate via Fischer Esterification.
Step-by-Step Methodology:
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Dissolution: In a 250 mL round-bottom flask, dissolve biphenyl-4-carboxylic acid (e.g., 0.2 g) in an excess of the corresponding alcohol, in this case, ethanol (40 mL). Using the alcohol as the solvent drives the reaction equilibrium towards the product side, maximizing yield.[4]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.4 mL) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous magnetic stirring for 24 hours. The elevated temperature increases the reaction rate.[4]
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: After completion, allow the mixture to cool. Reduce the volume of the solvent by approximately half using a rotary evaporator. The solution is then transferred to a separatory funnel for an aqueous work-up to neutralize the acid catalyst and remove water-soluble impurities.
-
Purification: The crude product can be purified using column chromatography on silica gel, with a hexane and ethyl acetate mixture as the eluent, to yield the pure ester.[4]
Mechanism of Fischer Esterification
Caption: The catalytic mechanism of Fischer Esterification.
Chemical Reactivity and Synthetic Utility
Ethyl biphenyl-4-carboxylate is a valuable intermediate due to the distinct reactivity of its functional components: the ester group and the aromatic biphenyl system.
Reactivity of the Ester Group:
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Hydrolysis: The ester can be hydrolyzed back to biphenyl-4-carboxylic acid under acidic or basic conditions.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-phenylphenyl)methanol.
-
Aminolysis: Reaction with ammonia or primary/secondary amines can form the corresponding amide.
Reactivity of the Biphenyl Core: The biphenyl rings can undergo electrophilic aromatic substitution. The reactions are similar to those of benzene, though the existing substituent (the ethyl carboxylate group) will direct incoming electrophiles.[2] The ester group is deactivating and meta-directing on its ring, while the phenyl substituent is activating and ortho-, para-directing on the other ring.
Role as a Synthetic Intermediate: The true value of this compound lies in its use as a precursor for more complex molecules. For instance, derivatives of biphenyl-4-carboxylic acid have shown promising antifungal activity.[4] Furthermore, the biphenyl-4-carboxylic acid moiety is a key structural component in various pharmaceuticals and polymers.[5]
Synthetic Utility Workflow
Caption: Synthetic pathways originating from Ethyl Biphenyl-4-carboxylate.
Safety, Handling, and Toxicology
Proper handling of ethyl biphenyl-4-carboxylate is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[1]
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[1] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.[6][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Protect from moisture.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[6][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[6][11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
Ethyl biphenyl-4-carboxylate is a well-characterized compound with significant utility in organic synthesis. Its straightforward preparation via Fischer esterification, combined with the versatile reactivity of its ester and biphenyl components, establishes it as a valuable intermediate for drug discovery, materials science, and chemical research. A thorough understanding of its spectroscopic properties, synthetic protocols, and safety requirements is paramount for its effective and safe application in a professional research environment.
References
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Brito, M. M. et al. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of the Chilean Chemical Society. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl (1,1'-biphenyl)-4-carboxylate. PubChem. Available at: [Link]
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Gomha, S. M. et al. (2017). Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates. Der Pharma Chemica. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 4'-Ethyl-4-biphenylcarboxylic acid. NIST WebBook. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4'-hydroxy-4-biphenylcarboxylate. PubChem. Available at: [Link]
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Chemsrc. (2025). Ethyl 4'-bromo-4-biphenylcarboxylate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-formyl-, ethyl ester. PubChem. Available at: [Link]
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SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4'-hydroxybiphenyl-4-carboxylic acid ethyl ester. Available at: [Link]
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SD Fine-Chem. (n.d.). 4-BIPHENYL CARBOXYLIC ACID. Available at: [Link]
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National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
- Jain, Z. J. et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research.
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available at: [Link]
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The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Available at: [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
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